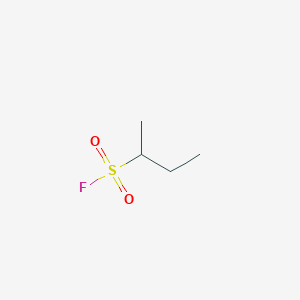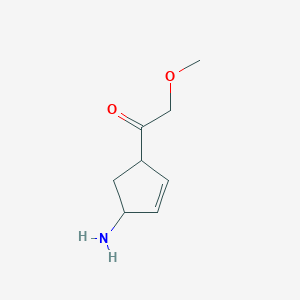
(2E)-3-(7-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by the presence of a hydroxy group and a propenoic acid moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid can be achieved through various synthetic routes. One common method involves the condensation of 7-hydroxy-3,4-dihydro-2H-1-benzopyran with acrolein under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the propenoic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(7-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid.
Reduction: Formation of 3-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the propenoic acid moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one
- 3-(3,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenyl oxidanesulfonic acid
- Trolox
Uniqueness
3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is unique due to its specific combination of a hydroxy group and a propenoic acid moiety. This combination imparts distinct chemical properties and biological activities that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C12H12O4 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
(E)-3-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12O4/c13-10-3-2-9-5-8(1-4-12(14)15)7-16-11(9)6-10/h1-4,6,8,13H,5,7H2,(H,14,15)/b4-1+ |
Clave InChI |
MYMVPQZDVVFRRF-DAFODLJHSA-N |
SMILES isomérico |
C1C(COC2=C1C=CC(=C2)O)/C=C/C(=O)O |
SMILES canónico |
C1C(COC2=C1C=CC(=C2)O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13167066.png)


![4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13167080.png)

![3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13167091.png)
![7-[(Benzyloxy)carbonyl]-2-propyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13167092.png)





![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)
